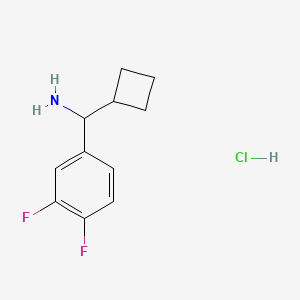
Cyclobutyl(3,4-difluorophenyl)methanamine hydrochloride
Descripción general
Descripción
Cyclobutyl(3,4-difluorophenyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C11H14ClF2N and its molecular weight is 233.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Cyclobutyl(3,4-difluorophenyl)methanamine hydrochloride is a compound of growing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.
Compound Overview
This compound features a cyclobutyl group linked to a 3,4-difluorophenyl moiety via a methanamine linkage. The presence of fluorine atoms enhances the compound's lipophilicity and biological activity, making it a candidate for various pharmacological applications.
| Structural Feature | Description |
|---|---|
| Cyclobutyl Group | A four-membered carbon ring that can influence the compound's conformational flexibility. |
| 3,4-Difluorophenyl Moiety | A phenyl ring substituted with two fluorine atoms, enhancing biological interactions. |
| Hydrochloride Salt | Improves solubility and stability in aqueous environments. |
The exact mechanism of action for this compound remains to be fully elucidated. However, insights can be drawn from studies on structurally similar compounds:
- Enzyme Inhibition : Many derivatives act as inhibitors of specific kinases or enzymes involved in tumor growth and proliferation. For example, compounds with a cyclobutyl substituent have been associated with inhibition of pathways critical for cancer cell survival .
- Receptor Interaction : The interaction with biological receptors is crucial for the pharmacological effects observed. Fluorinated compounds often exhibit altered binding affinities due to their electronic properties .
Case Studies
- Cancer Cell Line Studies : In vitro studies have shown that cyclobutyl derivatives can significantly inhibit the growth of various cancer cell lines, including HCT116 (colon cancer) and KMS-12 BM (multiple myeloma). These studies typically report IC50 values in the low micromolar range, indicating potent activity .
- Antibacterial Activity Assessment : Research on structurally similar compounds has demonstrated effective antibacterial action against strains like Methicillin-resistant Staphylococcus aureus (MRSA). Compounds exhibiting similar lipophilicity and electronic characteristics often show MIC values comparable to established antibiotics .
Propiedades
IUPAC Name |
cyclobutyl-(3,4-difluorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N.ClH/c12-9-5-4-8(6-10(9)13)11(14)7-2-1-3-7;/h4-7,11H,1-3,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSVWVODUYPMOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC(=C(C=C2)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















